molecular formula C16H14Cl2FNO2 B401438 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide CAS No. 303091-85-2

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide

Cat. No.: B401438
CAS No.: 303091-85-2
M. Wt: 342.2g/mol
InChI Key: XZGLRWOUJCXTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. This compound is characterized by the presence of dichlorophenoxy and fluorophenyl groups attached to a butanamide backbone. It is primarily used in agricultural applications for weed control due to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenoxyacetic acid in the presence of a suitable chlorinating agent such as thionyl chloride.

    Formation of 2,4-dichlorophenoxybutanoic acid: The 2,4-dichlorophenoxyacetic acid is then reacted with butyric acid under acidic conditions to form 2,4-dichlorophenoxybutanoic acid.

    Amidation: The final step involves the reaction of 2,4-dichlorophenoxybutanoic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a model compound in studying herbicidal mechanisms and developing new herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain pharmaceutical agents.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    4-fluorophenoxyacetic acid: Another herbicide with a fluorophenyl group.

    2,4-dichlorophenoxybutanoic acid: An intermediate in the synthesis of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide.

Uniqueness

This compound is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which enhance its herbicidal activity and selectivity. The combination of these functional groups allows for more effective weed control compared to similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNO2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLRWOUJCXTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.